N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
Overview
Description
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine is a compound that features a nitro group attached to a pyridine ring, which is further connected to an L-leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various sulfenylated compounds .
Scientific Research Applications
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine has several scientific research applications:
Mechanism of Action
The mechanism by which N-(3-Nitro-2-pyridinesulfenyl)-L-leucine exerts its effects involves the activation of the sulfenyl group, which can facilitate the formation of disulfide bonds. This activation is crucial in peptide synthesis and other biochemical processes. The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for cysteine and facilitate the formation of disulfide bonds makes it particularly valuable in peptide synthesis and biochemical research .
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUBDSGNDCAAO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350907 | |
Record name | AG-H-06975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76863-77-9 | |
Record name | AG-H-06975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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